5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H4BrClF3NO It is a pyridine derivative that features bromine, chlorine, and trifluoroethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromo-2-chloropyridine with 2,2,2-trifluoroethanol under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and etherification processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The halogen atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Lacks the trifluoroethoxy group, making it less lipophilic.
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine: Similar structure but different substitution pattern.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar but lacks the chlorine atom.
Uniqueness
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms along with the trifluoroethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEOMOPUACJZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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